Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromophenyl group, a chlorosulfonyl group, and a carboxylate ester group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of specific reagents such as bromine, chlorosulfonic acid, and methanol under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl and chlorosulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the specific arrangement of functional groups on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula: C12H8BrClO4S with a molecular weight of approximately 351.61 g/mol. The structure includes a thiophene ring substituted with a bromophenyl group and a chlorosulfonyl moiety, which are important for its biological activity.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. A study evaluated various thiophene derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups, such as bromine, often enhance antibacterial activity due to increased electron deficiency at the aromatic ring, facilitating interactions with bacterial cell walls .
Compound | Bacteria Tested | Activity (Zone of Inhibition) |
---|---|---|
This compound | E. coli, S. aureus | Moderate to High |
Control (Amoxicillin) | E. coli, S. aureus | High |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against human prostate cancer (PC-3) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
PC-3 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. This compound has shown the ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on Antibacterial Effects :
A recent investigation into the antibacterial effects of thiophene derivatives found that the presence of a bromophenyl group significantly enhanced the activity against Staphylococcus aureus. The study utilized disk diffusion methods to measure the effectiveness of various concentrations of the compound . -
Anticancer Evaluation :
Another study focused on the cytotoxicity of this compound against PC-3 and HeLa cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell death at lower concentrations compared to standard chemotherapeutics such as doxorubicin .
Properties
Molecular Formula |
C12H8BrClO4S2 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrClO4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3 |
InChI Key |
SQJGGPLJCVNWCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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